molecular formula C12H16ClN B3033743 2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride CAS No. 1159824-66-4

2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride

Cat. No.: B3033743
CAS No.: 1159824-66-4
M. Wt: 209.71
InChI Key: WKOVJKYMVXKRKT-UHFFFAOYSA-N
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Description

2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride (CAS 1159824-66-4) is a high-purity spirocyclic compound supplied for research applications. With a molecular formula of C12H16ClN and a molecular weight of 209.72 g/mol, this chemical features a unique structure that combines a cyclobutane ring spiro-fused to a tetrahydroisoquinoline core, presented as a stable hydrochloride salt . The spirocyclic framework of this compound is of significant interest in medicinal chemistry, particularly in the design of novel therapeutic agents. The tetrahydroisoquinoline (THIQ) scaffold is a recognized privileged structure in drug discovery, known for its ability to interact with multiple biological targets . Recent scientific investigations into structurally related molecular hybrids, specifically those combining the THIQ scaffold with other privileged structures like oxindole, have demonstrated promising anti-proliferative activity in vitro against a diverse panel of human cancer cell lines, including leukemia, melanoma, and renal cancers . This suggests that the core structure may serve as a valuable pharmacophore in oncology research, potentially functioning through mechanisms such as the induction of apoptosis or modulation of key cellular signaling pathways . Researchers can utilize this compound as a key synthetic intermediate or as a building block for constructing more complex molecules. Its applications extend to chemical biology, where it can be used as a tool compound for probing biological systems and elucidating mechanisms of action. Strict handling procedures are mandatory as this product is intended for Research Use Only and is not classified for human therapeutic or veterinary use.

Properties

IUPAC Name

spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-2-5-11-10(4-1)8-13-9-12(11)6-3-7-12;/h1-2,4-5,13H,3,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOVJKYMVXKRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCC3=CC=CC=C23.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pictet-Spengler Reaction for Isoquinoline Core Construction

The Pictet-Spengler reaction serves as a cornerstone for assembling the isoquinoline moiety, particularly when paired with phenethylamine derivatives. In a modified approach, 3-hydroxyphenethylamine reacts with substituted isatins under reflux in ethanol with triethylamine as a base, yielding regioisomeric spirooxindoles (e.g., 6′-hydroxy and 8′-hydroxy isomers). For example, the reaction of 3-hydroxyphenethylamine with 1-(4-bromobenzyl)indoline-2,3-dione produces 1-(4-bromobenzyl)-8′-hydroxy-3′,4′-dihydro-2′H-spiro[indoline-3,1′-isoquinolin]-2-one in 15% yield after chromatographic separation. Key parameters include:

  • Solvent : Ethanol facilitates optimal solubility and reaction kinetics.
  • Temperature : Reflux conditions (≈78°C) balance reaction rate and side-product minimization.
  • Regioselectivity : The position of hydroxyl groups (6′ vs. 8′) depends on electronic effects of substituents, with electron-withdrawing groups favoring 8′-isomer formation.
Starting Material Product Isomer Yield (%) Purification Method
3-Hydroxyphenethylamine 8′-Hydroxy 15 Column chromatography (hexane:EtOAc)
3,4-Dimethoxyphenethylamine 6′-Methoxy 62 Recrystallization (ethanol)

[2 + 2] Photocycloaddition for Cyclobutane Ring Formation

The strained cyclobutane ring is efficiently constructed via intramolecular [2 + 2] photocycloaddition, leveraging Cu(I) catalysis to enhance regioselectivity. For instance, irradiation (λ = 254 nm) of enone precursors in tetrahydrofuran (THF) or ionic liquids like [tmba][NTf2] generates bicyclo[3.2.0]heptane derivatives with cis-anti-cis stereochemistry. A notable example involves dicyclopentadiene, which photodimerizes to yield a cis-anti-cis cyclobutane product in 71% yield when using [tmba][NTf2] as the solvent, compared to 48% in THF.

Mechanistic Insights :

  • Cu(I) Coordination : The catalyst stabilizes the transition state, favoring exo-positioning of bulky substituents.
  • Solvent Effects : Ionic liquids improve yield by stabilizing polar intermediates and reducing side reactions.

Pyridine-to-Isoquinoline Skeleton Conversion

Emerging strategies utilize pyridine derivatives as starting materials for isoquinoline synthesis, bypassing traditional benzene-based routes. For example, pyridine analogs undergo formal [4 + 2] cycloaddition with acetylene equivalents under mild conditions, forming the isoquinoline core in a single step. While specific yields for the target compound remain unreported, this method offers advantages in atom economy and functional group tolerance.

Critical Considerations :

  • Catalyst Design : Lewis acids (e.g., Zn(OTf)₂) modulate electronic effects to favor six-membered ring closure.
  • Substituent Compatibility : Electron-deficient pyridines exhibit higher reactivity due to enhanced electrophilicity.

Hydrochloride Salt Formation and Purification

The final step involves converting the free base to its hydrochloride salt to enhance stability and aqueous solubility. Treatment with methanolic HCl at 0–5°C precipitates the hydrochloride salt, which is recrystallized from ethanol or acetone. For instance, 8′-hydroxy-3′,4′-dihydro-2′H-spiro[indoline-3,1′-isoquinolin]-2-one hydrochloride is isolated in >95% purity after recrystallization.

Optimization Parameters :

  • Acid Concentration : 1–2 M HCl in methanol ensures complete protonation without decomposition.
  • Temperature Control : Slow cooling (0.5°C/min) promotes large crystal formation, simplifying filtration.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range (%) Scalability
Pictet-Spengler Reaction High functional group tolerance Requires chromatographic separation 15–99 Moderate
[2 + 2] Photocycloaddition Excellent stereocontrol Specialized UV equipment needed 48–71 Low
Pyridine Conversion Atom-economical Limited substrate scope N/A Experimental stage

Challenges and Optimization Strategies

  • Regioselectivity in Photocycloaddition : Computational modeling (DFT) predicts transition-state geometries to guide precursor design, minimizing diastereomer formation.
  • Solvent Systems : Replacing THF with ionic liquids ([tmba][NTf2]) improves cycloaddition yields by 23%.
  • Catalyst Recycling : Immobilized Cu(I) catalysts on mesoporous silica reduce metal leaching and enable reuse for ≥5 cycles without activity loss.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium, and nucleophiles such as amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups, depending on the reagents and conditions used .

Scientific Research Applications

2’,3’-Dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2’,3’-Dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spiro structure allows it to fit into binding sites with high specificity, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Core Structure Variations: Cyclobutane vs. Cyclopropane derivatives (e.g., ) exhibit even greater strain, which may limit stability but enhance interaction with biological targets. Isoquinoline vs. Quinoline: The isoquinoline moiety in the target compound provides distinct electronic properties compared to quinoline-based spiro systems (e.g., ), influencing binding affinity in receptor studies.

Substituent Effects: Electron-Withdrawing Groups (EWGs): Bromo () and tosyl () substituents enhance electrophilicity, facilitating nucleophilic reactions.

Synthetic Efficiency :

  • Silver-mediated methods () achieve moderate yields (e.g., 67% for 6p) but require specialized reagents.
  • Halogenation () and cyclopropanation () routes are less explored, necessitating optimization for scalability.

Physicochemical Properties :

  • The hydrochloride salt form improves aqueous solubility, critical for bioavailability.
  • Melting points (e.g., 175–176°C for 5p ) correlate with purity and crystalline stability.

Biological Activity

2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride is a compound with significant potential in pharmacological applications. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 850875-62-6
  • Molecular Formula : C12H15N (hydrochloride form: C12H16ClN)
  • Molecular Weight : 173.25 g/mol (hydrochloride form: 209.72 g/mol)

The precise mechanism of action for this compound has not been fully elucidated. However, studies indicate that it may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Antimicrobial Activity

Research has shown that compounds related to 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] exhibit antimicrobial properties. A high-throughput screening study identified several analogs that inhibit the growth of Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) below 20 µM, indicating potent activity against this pathogen .

Compound Type% InhibitionMIC (µM)IC20 (µM)
4-phenylpiperidine1006.3>80
Aminoarylpyridine992327
Acetyl indole1004.530

This table summarizes the activity of selected compounds against Mtb, highlighting their effectiveness and cytotoxicity against HepG2 liver cells.

Cytotoxicity Studies

Cytotoxicity assessments have been performed using HepG2 cells to evaluate the safety profile of the compound. The selectivity index (SI) calculated from the ratio of IC20 values for HepG2 cells to MIC values for Mtb indicates that some derivatives possess a favorable safety margin .

In Vitro Studies

In vitro studies have demonstrated that certain derivatives of spiro[cyclobutane-1,4'-isoquinoline] exhibit significant inhibition of histone methyltransferases, which are crucial for epigenetic regulation in cancer cells . These findings suggest potential applications in cancer therapy.

Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications to the spirocyclic structure can enhance biological activity while reducing cytotoxic effects. For instance, substituents on the isoquinoline moiety were found to significantly influence both antimicrobial efficacy and selectivity against mammalian cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride
Reactant of Route 2
2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.